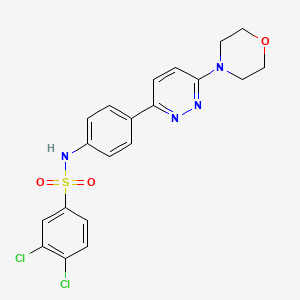

3,4-二氯-N-(4-(6-吗啉并吡啶-3-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the first study, a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized. The process began with substituted benzaldehydes to prepare a key intermediate, which was then reacted with 4-hydrazinobenzenesulfonamide. The introduction of various substituents such as fluorine, hydroxy, methoxy, and 3,4,5-trimethoxy groups was a critical step in the synthesis, aiming to explore the impact of these groups on the biological activity of the final compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their interaction with biological targets. In the case of the synthesized compounds in the first study, the presence of the indeno[1,2-c]pyrazol moiety attached to the benzenesulfonamide group is expected to play a significant role in their activity as carbonic anhydrase inhibitors. The specific substituents on the phenyl ring may also influence the binding affinity and selectivity towards different isoforms of the enzyme .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the nature of the substituents on the aromatic rings. In the first study, the compounds were tested for their ability to inhibit carbonic anhydrase, an enzyme involved in many physiological processes. The reactivity of these compounds with the enzyme's active site is likely affected by the electronic and steric properties of the substituents, which can either enhance or diminish the inhibitory effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their potential therapeutic application. These properties are determined by the molecular structure and substituents present in the compound. In the first study, the cytotoxic activities of the compounds with 3,4,5-trimethoxy and 4-hydroxy substituents suggest that these groups may confer beneficial properties for anti-tumor activity. The strong inhibition of human carbonic anhydrase isoforms by some of these sulfonamides indicates that they possess the necessary chemical properties to interact effectively with the enzyme .

Case Studies and Bioactivity

The first study provides a case study of the synthesized sulfonamides' cytotoxicity and tumor specificity. The compounds with 3,4,5-trimethoxy and 4-hydroxy derivatives exhibited interesting cytotoxic activities, which are crucial for further anti-tumor activity studies. Additionally, some of these sulfonamides were potent inhibitors of human carbonic anhydrase isoforms hCA I and II, suggesting their potential use in treating conditions associated with altered enzyme activity .

In the second study, the focus was on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. The compounds synthesized showed high-affinity inhibition of the enzyme, with one compound increasing kynurenic acid concentration in the hippocampal fluid after oral administration. This suggests that these sulfonamides could be used to investigate the role of the kynurenine pathway in neuronal injury .

科学研究应用

PI3K 抑制剂用于特发性肺纤维化和咳嗽的治疗

对相关广谱磷脂酰肌醇 3 激酶 (PI3K) 抑制剂的研究,例如 2,4-二氟衍生物,已显示出在治疗特发性肺纤维化和咳嗽方面具有潜力。这些化合物已开始进行 I 期临床试验,表明相关磺酰胺化合物在呼吸系统疾病中的治疗潜力 (Norman, 2014)。

认知增强特性

SB-399885,一种与上述磺酰胺密切相关的化合物,已被确定为一种有效的、选择性的 5-HT6 受体拮抗剂,具有潜在的认知增强特性。这表明类似的磺酰胺化合物可能被探索其对认知功能的影响以及在治疗认知缺陷(如阿尔茨海默病和精神分裂症)中的潜在应用 (Hirst 等,2006)。

抗癌活性

多项研究合成了磺酰胺衍生物并评估了其抗癌特性。例如,新型 4-{3-[2-(2-吗啉-4-基乙氧基)苯基]-5-苯基-吡唑-1-基}苯磺酰胺已开发出有希望的抗乳腺癌活性,表明磺酰胺化合物在肿瘤学中的潜力 (Kumar 等,2021)。

酶抑制和抗氧化特性

结合 1,3,5-三嗪结构基序的磺酰胺化合物显示出抗氧化特性和对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和酪氨酸酶等酶的抑制作用。这突出了其在开发治疗与氧化应激和酶失调相关的疾病方面的潜力 (Lolak 等,2020)。

作用机制

Target of Action

Similar compounds have been known to interact with enzymes such as acetylcholinesterase .

Mode of Action

It is known that similar compounds can inhibit the activity of certain enzymes, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it might influence the production of reactive oxygen species (ROS) and malondialdehyde (MDA), which are involved in oxidative stress . It could also impact the cholinergic nervous system by affecting the activity of acetylcholinesterase .

Result of Action

Similar compounds have been reported to cause changes in behavior and body movement due to their impact on the nervous system .

属性

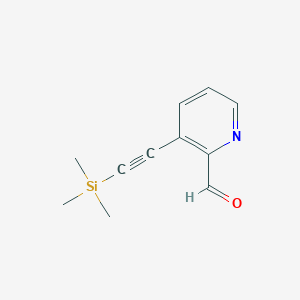

IUPAC Name |

3,4-dichloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N4O3S/c21-17-6-5-16(13-18(17)22)30(27,28)25-15-3-1-14(2-4-15)19-7-8-20(24-23-19)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKADVGGEYVDQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)

![2-(2,6-dimethylpyrimidin-4-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2532957.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2532958.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2532966.png)

![3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)